molecular formula C32H43N9O6 B1195832 Optalidon CAS No. 60382-50-5

Optalidon

Katalognummer: B1195832
CAS-Nummer: 60382-50-5
Molekulargewicht: 649.7 g/mol
InChI-Schlüssel: YTEZOIYKTFWJPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Optalidon is a compound that combines the sedative and hypnotic properties of butalbarbital, the stimulant effects of caffeine, and the analgesic and antipyretic properties of aminopyrine. This combination is used in various pharmaceutical formulations to treat conditions such as tension headaches and insomnia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of butalbarbital mixture with caffeine and aminopyrine involves the synthesis of each component followed by their combination. Butalbarbital is synthesized through the reaction of diethyl malonate with urea and an appropriate alkyl halide under basic conditions. Caffeine is synthesized from xanthine derivatives, and aminopyrine is synthesized from phenylhydrazine and acetoacetic ester .

Industrial Production Methods

Industrial production of this compound often involves spray-drying techniques to create solid particulates of the aminopyrine-barbital complex. This method combines synthesis, drying, and agglomeration processes into a single step, improving the flowability and packing properties of the final product .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

  • Components :
    • Amidopyrine : An analgesic and antipyretic agent known for its pain-relieving properties.
    • Butalbital : A barbiturate that acts as a sedative and muscle relaxant, often used in combination with other analgesics to enhance pain relief.
    • Caffeine : A stimulant that can enhance the effectiveness of pain relief medications by increasing their absorption and efficacy.
  • Mechanism of Action :
    • The combination of these three components provides a synergistic effect, enhancing pain relief while minimizing the side effects associated with higher doses of individual components. The pharmacokinetic studies indicate that there is no significant alteration in bioavailability when these components are taken together compared to when they are administered separately .

Clinical Applications

This compound has been primarily utilized in the treatment of various headache disorders, including migraines and tension-type headaches. The unique combination allows for effective management of pain while also addressing associated symptoms such as anxiety and muscle tension.

Case Studies

  • Migraine Management :
    • A study evaluated the efficacy of this compound in patients suffering from acute migraine attacks. Patients reported significant pain relief within 30 minutes of administration, with a notable reduction in headache recurrence over a 24-hour period compared to placebo .
  • Tension-Type Headaches :
    • In another clinical trial involving individuals with chronic tension-type headaches, participants receiving this compound experienced improved quality of life metrics, including reduced headache frequency and intensity, compared to those receiving standard analgesics .
  • Pediatric Use :
    • A report on this compound poisoning in children highlighted the importance of careful dosing due to potential toxicity. While the medication can be effective for treating headaches in pediatric patients, it requires cautious administration to avoid adverse effects .

Safety and Side Effects

While this compound is effective for pain management, it is essential to consider its side effects, which may include sedation, dizziness, and gastrointestinal disturbances. Long-term use can lead to dependence due to the butalbital component, necessitating careful monitoring by healthcare providers.

Summary Table: Key Characteristics of this compound

ComponentTypePrimary UseSide Effects
AmidopyrineAnalgesicPain reliefNausea, allergic reactions
ButalbitalBarbiturateSedation, muscle relaxationDrowsiness, dependence potential
CaffeineStimulantEnhance analgesic effectInsomnia, increased heart rate

Wirkmechanismus

The mechanism of action of butalbarbital involves binding to gamma-aminobutyric acid (GABA) receptors in the brain, increasing the duration of chloride ion channel opening and enhancing the inhibitory effect of GABA. Caffeine acts as a central nervous system stimulant by blocking adenosine receptors. Aminopyrine exerts its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins .

Eigenschaften

CAS-Nummer

60382-50-5

Molekularformel

C32H43N9O6

Molekulargewicht

649.7 g/mol

IUPAC-Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3

InChI-Schlüssel

YTEZOIYKTFWJPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Kanonische SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Key on ui other cas no.

60382-50-5

Synonyme

optalidon

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.